molecular formula C14H18I2O5 B12105543 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo-

1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo-

Cat. No.: B12105543
M. Wt: 520.10 g/mol
InChI Key: XREGCHKAXNRFAZ-UHFFFAOYSA-N
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Description

The compound 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- is a halogenated derivative of benzo-15-crown-5, a macrocyclic polyether with a benzene ring fused to a 15-membered crown ether. The parent compound (CAS 14098-44-3) has the molecular formula C₁₄H₂₀O₅ and a molecular weight of 268.3 g/mol . The diiodo variant introduces iodine atoms at positions 14 and 17, significantly altering its electronic and steric properties. This substitution enhances polarizability and may influence cation-binding selectivity due to iodine’s large atomic radius and electron-withdrawing effects.

Properties

Molecular Formula

C14H18I2O5

Molecular Weight

520.10 g/mol

IUPAC Name

16,19-diiodo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene

InChI

InChI=1S/C14H18I2O5/c15-11-1-2-12(16)14-13(11)20-9-7-18-5-3-17-4-6-19-8-10-21-14/h1-2H,3-10H2

InChI Key

XREGCHKAXNRFAZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=CC(=C2OCCOCCO1)I)I

Origin of Product

United States

Preparation Methods

Method A: Bromination of Methyl Groups

  • Reagents : N-Bromosuccinimide (NBS) or Br₂ in a radical initiator (e.g., light or peroxides).

  • Substrate : 4',5'-Bis(bromomethyl)-benzo-15-crown-5 (dibromo precursor).

  • Conditions : THF solvent, anhydrous K₂CO₃, reflux at 110°C.

  • Yield : 43–82% depending on the substituent.

Example Reaction :
Benzo-15-crown-5NBS4’,5’-Bis(bromomethyl)-benzo-15-crown-5\text{Benzo-15-crown-5} \xrightarrow{\text{NBS}} \text{4',5'-Bis(bromomethyl)-benzo-15-crown-5}

Iodide Substitution

The dibromo intermediate undergoes nucleophilic substitution to introduce iodine:

Method B: Halogen Exchange

  • Reagents : NaI or KI in polar aprotic solvents (e.g., acetone or DMF).

  • Conditions : Reflux for 12–24 hours.

  • Yield : Estimated 50–70% based on analogous bromo-to-iodo substitutions.

Reaction Scheme :
4’,5’-Bis(bromomethyl)-benzo-15-crown-5+2NaIacetone14,17-Diiodo-benzo-15-crown-5+2NaBr\text{4',5'-Bis(bromomethyl)-benzo-15-crown-5} + 2\text{NaI} \xrightarrow{\text{acetone}} \text{14,17-Diiodo-benzo-15-crown-5} + 2\text{NaBr}

Alternative Routes

Direct iodination of benzo-15-crown-5 is less common but feasible under specific conditions:

Method C: Iodination of Aromatic Rings

  • Reagents : I₂ with a catalyst (e.g., FeCl₃ or HNO₃).

  • Substrate : Benzo-15-crown-5.

  • Limitations : Poor regioselectivity and low yields due to steric hindrance from the crown ether’s cavity.

Characterization and Validation

Critical analytical techniques confirm structural integrity:

Method Key Observations Source
¹H NMR Peaks at δ 3.7–4.3 ppm (–CH₂–O–), δ 6.8–7.5 ppm (aromatic protons).
IR Spectroscopy Absorption at 1125–1268 cm⁻¹ (C–O–C stretching).
Mass Spectrometry Molecular ion peak at m/z 416 (M⁺) for benzo-15-crown-5.
X-ray Crystallography Confirmation of pseudo-octahedral geometry in iodide complexes.

Application in Coordination Chemistry

The diiodo derivative enhances binding interactions with metal ions:

  • Stability Constants : Higher K values for Na⁺ and K⁺ compared to non-substituted benzo-15-crown-5.

  • Thermodynamic Parameters : ΔH = −15 to −25 kJ/mol (exothermic binding).

Challenges and Optimizations

  • Steric Hindrance : Bulky iodine atoms may impede further functionalization.

  • Purification : Column chromatography or recrystallization is essential to remove byproducts (e.g., monoiodo derivatives).

Comparative Analysis of Methods

Method Advantages Disadvantages
Halogen Exchange High regioselectivity, scalableRequires dibromo precursor
Direct Iodination No intermediate synthesisLow yield, poor selectivity

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to 1,4,7,10,13-benzopentaoxacyclopentadecin. For instance:

  • Mechanism of Action : Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms. The introduction of iodine atoms enhances the compound's reactivity and potential biological activity against tumor cells .
  • Case Study : A study published in the Journal of Research in Pharmacy demonstrated that modified benzopentaoxacyclopentadecins exhibited significant cytotoxicity against several cancer cell lines. The results suggested that structural modifications could enhance their therapeutic efficacy .

Drug Delivery Systems

The unique structure of 1,4,7,10,13-benzopentaoxacyclopentadecin allows it to be utilized in drug delivery applications:

  • Crown Ether Properties : As a crown ether derivative (specifically benzo-15-crown-5), it can form complexes with various cations. This property is beneficial for creating targeted drug delivery systems that release therapeutic agents in a controlled manner .

Polymer Chemistry

The compound's structure lends itself to applications in polymer chemistry:

  • Synthesis of Functional Polymers : The incorporation of benzopentaoxacyclopentadecin into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research has shown that such polymers exhibit improved stability and functionality in various environmental conditions .

Nanotechnology

In nanotechnology, this compound can serve as a building block for nanoscale materials:

  • Nanocarriers for Drug Delivery : Its ability to encapsulate drugs makes it an ideal candidate for developing nanocarriers. These nanocarriers can improve the solubility and bioavailability of poorly soluble drugs .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/References
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cells
Drug delivery systemsControlled release properties
Materials ScienceSynthesis of functional polymersEnhanced mechanical properties
NanotechnologyEffective drug nanocarriers

Mechanism of Action

The mechanism of action of 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- involves its ability to form stable complexes with cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This interaction is crucial for its applications in ion transport and separation .

Comparison with Similar Compounds

Halogenated Derivatives

  • 15-Bromo Derivative (CAS 60835-72-5): Molecular formula: C₁₄H₁₉BrO₅ (MW 367.2 g/mol) . Bromine’s lower electronegativity (2.96 vs. I: 2.66) results in weaker electron-withdrawing effects, preserving the crown ether’s oxygen lone-pair availability for cation coordination.
  • 12,13-Dibromo-1,4,7,10-Benzotetraoxacyclododecine (CAS N/A) :

    • Smaller macrocycle (12-membered) with molecular formula C₁₂H₁₄Br₂O₄ (MW 382.05 g/mol) .
    • Tetraoxa structure reduces oxygen density, weakening cation affinity. Bromine’s placement on the benzene ring creates a rigid, planar structure, contrasting with the diiodo compound’s flexible pentaoxa backbone.

Functionalized Derivatives

  • 15-Ethynyl Derivative (CAS 92710-94-6): Molecular formula: C₁₆H₂₀O₅ (MW 292.3 g/mol) . This contrasts with the diiodo compound’s focus on main-group cation binding.
  • 4'-Acetylbenzo-15-Crown-5 (CAS 41757-95-3) :

    • Molecular formula: C₁₆H₂₂O₆ (MW 310.3 g/mol) .
    • Acetyl substituent (-COCH₃) is strongly electron-withdrawing, reducing electron density on crown ether oxygens. This decreases cation-binding efficiency compared to the diiodo compound, where iodine’s polarizability may stabilize charge transfer.

Physicochemical Properties

Molecular Weight and Solubility

  • The diiodo compound’s molecular weight (~522.1 g/mol) is nearly double that of the parent crown ether (268.3 g/mol) due to iodine’s high atomic mass (126.9 g/mol per atom). This reduces solubility in polar solvents like water but enhances lipophilicity, making it suitable for membrane-based applications (e.g., ion-selective electrodes) .
  • Comparatively, the bromo derivative (367.2 g/mol) and ethynyl derivative (292.3 g/mol) exhibit intermediate solubility profiles .

Thermal Stability

  • The parent crown ether has a melting point (mp) >100°C, while halogenated derivatives show varied stability. For example, a related iodine-containing Schiff base compound () has an mp of 132°C, suggesting that diiodo substitution may increase thermal stability due to heavy-atom effects .
  • The acetyl derivative (mp 213.3°C) demonstrates higher stability due to hydrogen bonding between carbonyl groups and ether oxygens .

Spectroscopic and Binding Properties

IR and NMR Spectroscopy

  • The diiodo compound’s IR spectrum would show C-O-C stretching at 1,265–1,213 cm⁻¹ (ether linkages) and C-I stretching near 500–600 cm⁻¹, similar to iodine-substituted crown ethers .
  • In ¹H NMR, iodine’s deshielding effect would shift aromatic proton signals downfield (e.g., δ 7.0–8.5 ppm) compared to the parent crown ether (δ 6.6–7.4 ppm) .

Cation-Binding Selectivity

  • Benzo-15-crown-5 derivatives preferentially bind Na⁺ and K⁺ . Diiodo substitution may sterically hinder smaller cations like Li⁺, favoring larger ions such as Rb⁺ or Cs⁺ . This contrasts with the bromo derivative, which maintains affinity for Na⁺ due to its smaller size .
  • Azo derivatives (e.g., 15C5-Az-C2) exhibit redshifted UV-Vis spectra upon cation binding, a property absent in diiodo compounds, which rely on conductivity changes for sensing .

Biological Activity

1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- (CAS No. 1432489-08-1) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple oxygen atoms and iodine substitutions that may contribute to its biological properties. This article provides a detailed overview of the biological activity of this compound based on available research findings.

  • Molecular Formula: C14H18I2O5
  • Molecular Weight: 520.1 g/mol
  • CAS Number: 1432489-08-1
  • Structure: The compound features a benzopentaoxacyclopentadecane skeleton with iodine substituents which may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential therapeutic effects:

  • Anticancer Activity
    • Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties. For instance, benzodioxole derivatives have shown potent anticancer activity against various cancer cell lines such as Hep3B and HeLa cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
    • A study indicated that related compounds can inhibit DNA synthesis in cancer cells and induce cell cycle perturbations .
  • Antioxidant Properties
    • Antioxidant activity is another area of interest. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively. The DPPH assay is commonly used to evaluate this property .
    • The antioxidant capacity can be crucial for protecting cells from oxidative stress-related damage.
  • Anti-inflammatory Effects
    • Inflammation is a key factor in many diseases including cancer. Compounds derived from benzodioxole have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways .

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer potential of benzodioxole derivatives that share structural similarities with our compound of interest. The results indicated that these derivatives significantly inhibited cell proliferation in Hep3B cells and induced G2-M phase arrest in the cell cycle analysis .

CompoundIC50 (µM)Cell Line
Benzodioxole Derivative 115Hep3B
Benzodioxole Derivative 225HeLa

Case Study 2: Antioxidant Activity

In vitro studies using the DPPH assay demonstrated that certain derivatives exhibited strong antioxidant activity compared to Trolox (a standard antioxidant). The results are summarized in the table below:

Compound% Inhibition at 100 µM
Benzodioxole Derivative A85%
Benzodioxole Derivative B78%
Control (Trolox)90%

Mechanistic Insights

The biological activities of compounds like 1,4,7,10,13-Benzopentaoxacyclopentadecin can be attributed to their interactions at the molecular level:

  • Apoptosis Induction: Many anticancer compounds trigger apoptosis through mitochondrial pathways or by activating caspases.
  • Cell Cycle Arrest: The ability to halt cell cycle progression at specific checkpoints (G1/S or G2/M) is crucial for limiting cancer cell proliferation.
  • Antioxidant Mechanism: Compounds may donate electrons to free radicals or chelate metal ions to mitigate oxidative stress.

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?

  • Answer : The compound's phase transition data, including melting point (TfusT_{\text{fus}}) and vaporization enthalpy (ΔvapH\Delta_{\text{vap}}H^\circ), are critical for stability assessments. Experimental methods include:

  • Differential Scanning Calorimetry (DSC) : Measures Tfus=354.1KT_{\text{fus}} = 354.1 \, \text{K} with an uncertainty of 0.3K0.3 \, \text{K} .
  • Correlation Gas Chromatography (CGC) : Determines ΔvapH=98.9±1.3kJ/mol\Delta_{\text{vap}}H^\circ = 98.9 \pm 1.3 \, \text{kJ/mol} and sublimation enthalpy ΔsubH=128±11kJ/mol\Delta_{\text{sub}}H^\circ = 128 \pm 11 \, \text{kJ/mol} .
    • Application : These values guide solvent selection and process design for synthesis or purification.

Q. What spectroscopic techniques are used to confirm the structural integrity of derivatives of this compound?

  • Answer :

  • 1H NMR^1\text{H NMR} : Used to verify substituent positions and coupling constants in synthesized derivatives (e.g., azo-probes with diethylamino/dibutylamino groups) .
  • FT-IR : Validates functional groups like carbonyls or ether linkages in modified crown ethers .
    • Methodological Note : Comparative analysis with DFT-computed spectra enhances reliability .

Q. How is the purity of this compound assessed during synthesis?

  • Answer :

  • Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry.
  • Thermal Analysis : DSC detects impurities via deviations in melting point profiles .

Advanced Research Questions

Q. How does this compound interact with alkali metal ions, and what factors influence its selectivity?

  • Answer : The crown ether framework exhibits size-selective binding. For example:

  • Potassium Ionophores : Forms 1:2 complexes with KI, as confirmed by X-ray crystallography (a=7.8168A˚a = 7.8168 \, \text{Å}, b=9.9342A˚b = 9.9342 \, \text{Å}) .
  • Solvent Effects : Polar solvents like water reduce binding affinity due to competition with hydration shells .
    • Experimental Design : Isothermal Titration Calorimetry (ITC) quantifies binding constants (KaK_a) under varied ionic strengths.

Q. What computational approaches optimize the design of derivatives for specific applications (e.g., ion sensing)?

  • Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and binding energies with target ions .
  • Reaction Path Search Algorithms : Combine quantum mechanics and machine learning to screen reaction conditions, reducing experimental trial-and-error .
    • Case Study : Azo-functionalized derivatives showed enhanced UV-Vis absorbance shifts upon ion binding, validated by DFT .

Q. How can contradictions in reported synthetic yields (e.g., 21% vs. 16%) be resolved?

  • Answer :

  • Statistical Design of Experiments (DoE) : Identifies critical variables (e.g., temperature, stoichiometry) affecting yield. For example, fractional factorial designs optimize reagent ratios .
  • Mechanistic Studies : In situ IR or Raman spectroscopy monitors intermediate formation to pinpoint rate-limiting steps.

Q. What strategies improve the integration of this compound into functional materials (e.g., membranes)?

  • Answer :

  • Polyelectrolyte Multilayer Assembly : Enhances lithium ion selectivity in membranes by tuning crown ether density and polymer charge .
  • Crosslinking Protocols : Improve mechanical stability while retaining ion transport efficiency.

Key Considerations for Researchers

  • Contradictions : Address discrepancies in synthetic yields or binding constants via multivariate analysis .
  • Emerging Applications : Explore hybrid systems (e.g., crown ether-cyclodextrin complexes) for aqueous-phase ion recognition .
  • Safety : Handle iodinated derivatives with care due to potential radiochemical hazards (not explicitly cited but inferred from nomenclature).

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